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Compound of Interest

Compound Name: Arv-771

Cat. No.: B15604412

New Haven, CT - ARV-771, a potent and selective pan-BET (Bromodomain and Extra-
Terminal) protein degrader, emerged from the pioneering work on Proteolysis Targeting
Chimeras (PROTACS) by Arvinas, Inc. While it did not proceed to clinical trials, its development
was a seminal step in validating the therapeutic potential of targeted protein degradation for
solid tumors, particularly castration-resistant prostate cancer (CRPC). This technical guide
provides an in-depth overview of the discovery, mechanism of action, and preclinical
development of ARV-771.

Introduction to ARV-771 and the PROTAC
Technology

ARV-771 is a heterobifunctional small molecule designed to hijack the body's natural protein
disposal system to selectively eliminate BET proteins (BRD2, BRD3, and BRD4), which are
critical regulators of gene transcription and are implicated in the progression of various
cancers.[1][2] The molecule consists of a ligand that binds to the BET bromodomains, a linker,
and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This ternary
complex formation facilitates the ubiquitination of BET proteins, marking them for degradation
by the proteasome.[3] This "event-driven" pharmacology contrasts with traditional inhibitors that
require sustained occupancy of the target protein's active site.[5]
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The development of ARV-771 was a result of strategic lead optimization to generate a
PROTAC with favorable properties for in vivo studies.[4] Researchers at Arvinas and Yale
University, led by Dr. Craig Crews, engineered ARV-771 by conjugating a triazolo-diazepine
acetamide BET-binding moiety, derived from known BET inhibitors, to a VHL E3 ligase-binding
ligand.[4] A key aspect of this process involved refining the linker length and composition to
optimize the formation and stability of the ternary complex.[6]

As a crucial negative control, a diastereomer of ARV-771, named ARV-766, was synthesized.
ARV-766 has an opposite configuration at the hydroxyproline in the VHL-binding motif,
rendering it unable to bind to VHL and thus incapable of inducing BET protein degradation.[4]
This allowed for rigorous validation of the PROTAC-mediated mechanism of action in
preclinical experiments.

Mechanism of Action: Hijacking the Ubiquitin-
Proteasome System

The mechanism of action of ARV-771 is a prime example of targeted protein degradation. By
bringing a BET protein and the VHL E3 ligase into close proximity, ARV-771 facilitates the
transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface
of the BET protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S
proteasome, which then degrades the tagged BET protein into smaller peptides. The ARV-771
molecule is then released and can catalytically induce the degradation of multiple BET protein
molecules.
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Mechanism of action of ARV-771.

Preclinical Efficacy of ARV-771

Extensive preclinical studies demonstrated the potent and superior activity of ARV-771

compared to traditional BET inhibitors in various cancer models.

In Vitro Activity
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ARV-771 demonstrated potent degradation of BRD2, BRD3, and BRD4 in multiple CRPC cell
lines, including 22Rv1, VCaP, and LnCaP95, with a 50% degradation concentration (DC50) of
less than 5 nM.[4][6] This degradation of BET proteins led to a significant downstream effect on
the expression of the oncogene c-MYC, a known target of BET proteins, with a 50% inhibitory
concentration (IC50) for c-MYC depletion of less than 1 nM.[4] In comparative studies, ARV-
771 was found to be 10- to 500-fold more potent at inducing apoptosis in CRPC cell lines than
the BET inhibitors JQ-1 and OTX015.[2]

Parameter Cell Line Value Reference
Binding Affinity (Kd)

BRD2 (BD1) - 34 nM [7]

BRD2 (BD2) - 4.7 nM [7]

BRD3 (BD1) - 8.3nM [7]

BRD3 (BD2) - 7.6 nM [7]

BRD4 (BD1) - 9.6 nM [7]

BRD4 (BD2) - 7.6 nM [7]

Degradation (DC50)

22Rv1, VCaP,
BRD2/3/4 <5nM [4][6]
LnCaP95
BRD2/3/4 22Rv1 <1nM [1]
Functional Inhibition
(IC50)
c-MYC Depletion 22Rv1 <1nM [4]

In Vivo Efficacy

The promising in vitro results were translated into significant in vivo activity in mouse xenograft
models of CRPC. Subcutaneous administration of ARV-771 led to a dose-dependent decrease
in tumor size in 22Rv1 xenografts.[4] Notably, at a dose of 30 mg/kg, ARV-771 induced tumor
regression, a significant improvement over the tumor growth inhibition observed with the BET
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inhibitor OTX015.[4] In these in vivo models, ARV-771 treatment also resulted in the
downregulation of BRD4 and c-MYC in tumor tissues.[8] Furthermore, ARV-771 demonstrated
efficacy in models of acute myeloid leukemia (AML), significantly reducing leukemia growth and
improving survival in mice engrafted with SAML cells.

Animal Model Treatment Outcome Reference

37% BRD4 and 76%

22Rv1 CRPC 10 mg/kg ARV-771 c-MYC 8]
Xenograft (s.c., daily) downregulation in
tumor
22Rv1 CRPC 30 mg/kg ARV-771 ]
) Tumor regression [4]

Xenograft (s.c., daily)
VCaP CRPC ) ] Tumor growth

Intermittent dosing o [4]
Xenograft inhibition

Reduced leukemia
sAML Xenograft ARV-771 growth and improved

survival

Experimental Protocols
Cell Lines and Reagents

The primary cell lines used in the preclinical evaluation of ARV-771 were the human CRPC cell
lines 22Rv1, VCaP, and LnCaP95, obtained from ATCC and academic collaborators.[1] The
BET inhibitors JQ-1 and OTX015 were used as comparator compounds.[2]

Western Blotting for Protein Degradation

To assess the degradation of BET proteins, CRPC cells were treated with varying
concentrations of ARV-771 for 16 hours.[4] Cell lysates were then subjected to SDS-PAGE and
transferred to membranes for immunoblotting with antibodies specific for BRD2, BRD3, and
BRDA4. The proteasome inhibitor carfilzomib and an excess of the VHL ligand were used to
confirm that the degradation was proteasome- and VHL-dependent.[4]
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Workflow for Western Blotting.

c-MYC ELISA

The downstream effect of BET protein degradation on c-MYC levels was quantified using an
enzyme-linked immunosorbent assay (ELISA). 22Rv1 cells were seeded in 96-well plates and
treated with a serial dilution of ARV-771 for 16 hours.[4] Cellular c-MYC levels were then
measured according to the ELISA kit manufacturer's instructions.

Animal Studies

For in vivo efficacy studies, male immunodeficient mice were implanted with 22Rv1 or VCaP
tumor cells.[4] Once tumors reached a specified volume, the mice were treated with ARV-771,
ARV-766 (negative control), or vehicle via subcutaneous injection. Tumor volume and body
weight were monitored throughout the study. At the end of the treatment period, tumors were
harvested for pharmacodynamic analysis of BRD4 and c-MYC levels by western blot.[8]

Development History and Legacy of ARV-771

The publication of the preclinical data for ARV-771 in 2016 marked a significant milestone for
Arvinas and the field of targeted protein degradation, as it was the first demonstration of in vivo
efficacy for a PROTAC in a solid tumor model.[2][7] The robust anti-tumor activity of ARV-771
in preclinical models of CRPC and AML validated the therapeutic potential of BET protein
degradation.[2]

Despite its preclinical success, ARV-771 did not advance into clinical trials. The strategic
decisions of pharmaceutical development often involve prioritizing candidates with the most
optimal overall profile, including pharmacokinetics, safety, and synthetic accessibility. While the
specific reasons for the discontinuation of ARV-771's progression are not publicly detailed, its
development provided crucial proof-of-concept and likely informed the design of next-
generation BET degraders and other PROTACSs in Arvinas's pipeline. The learnings from the
ARV-771 program have been instrumental in the successful advancement of other Arvinas
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candidates into the clinic, such as ARV-110 (androgen receptor degrader) and ARV-471
(estrogen receptor degrader).[5][9]

In conclusion, ARV-771 holds a significant place in the history of targeted protein degradation.
Its comprehensive preclinical dataset demonstrated the superiority of the degradation approach
over inhibition for the BET target class and paved the way for the clinical development of a new
class of medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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